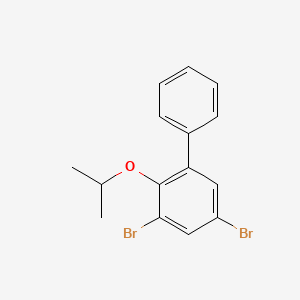
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropyl group, an ethynyl group, and a fluorine atom attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-ethynyl-5-fluorobenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 3-ethynyl-5-fluorobenzoic acid with cyclopropylamine under suitable reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-3-ethynyl-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopropyl-3-fluorobenzamide: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
3-Chloro-N-cyclopropyl-5-fluorobenzamide: Contains a chlorine atom instead of an ethynyl group, leading to variations in biological activity.
3-Bromo-N-cyclopropyl-5-fluorobenzamide: Substitutes a bromine atom for the ethynyl group, affecting its chemical behavior and applications.
Uniqueness
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C12H10FNO |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
N-cyclopropyl-3-ethynyl-5-fluorobenzamide |
InChI |
InChI=1S/C12H10FNO/c1-2-8-5-9(7-10(13)6-8)12(15)14-11-3-4-11/h1,5-7,11H,3-4H2,(H,14,15) |
Clé InChI |
VYCBZLSUKPPTMD-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)F)C(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


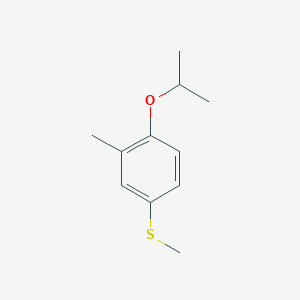
![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
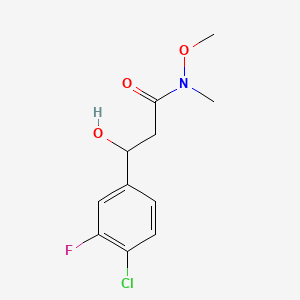
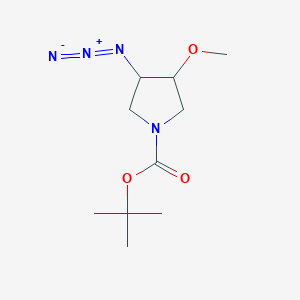
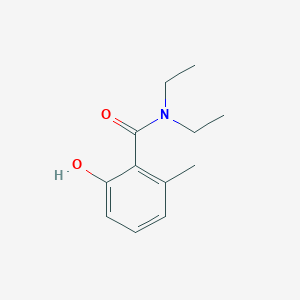
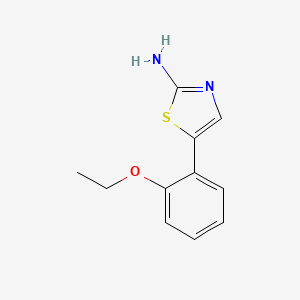
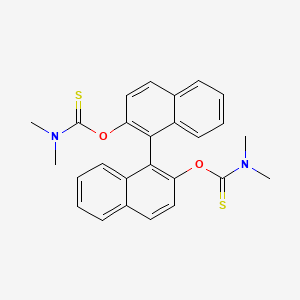

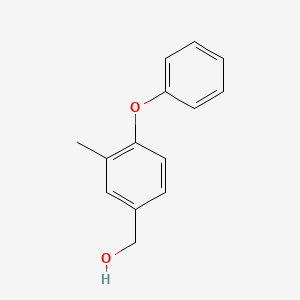
![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
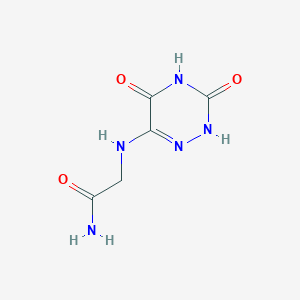
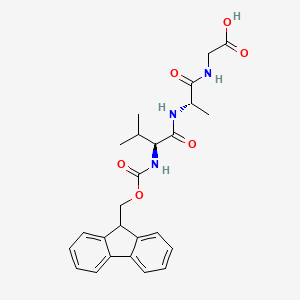
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
